3,3-Difluoro-4-methanesulfonylbutan-1-ol
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Overview
Description
3,3-Difluoro-4-methanesulfonylbutan-1-ol: is an organic compound with the molecular formula C5H10F2O3S and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to a butanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical synthesis using standard organic synthesis techniques. This includes the use of fluorinating agents and sulfonylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-methanesulfonylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atoms and the methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-4-methanesulfonylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that require fluorinated intermediates. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and manufacturing applications.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methanesulfonylbutan-1-ol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
3,3-Difluorobutan-1-ol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methanesulfonylbutan-1-ol: Lacks the fluorine atoms, which may reduce its metabolic stability and reactivity.
3,3-Difluoro-4-methylbutan-1-ol: Contains a methyl group instead of a methanesulfonyl group, altering its chemical properties and reactivity.
Uniqueness: 3,3-Difluoro-4-methanesulfonylbutan-1-ol is unique due to the presence of both fluorine atoms and a methanesulfonyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-4-methylsulfonylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3S/c1-11(9,10)4-5(6,7)2-3-8/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSVXKMWMSUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228459-19-4 |
Source
|
Record name | 3,3-difluoro-4-methanesulfonylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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